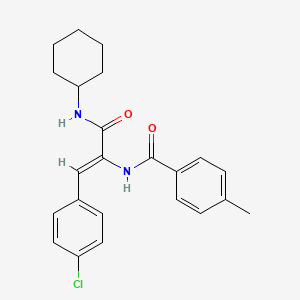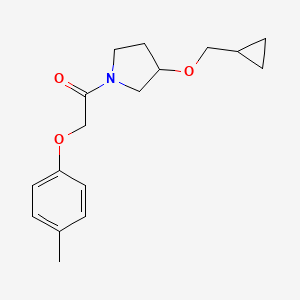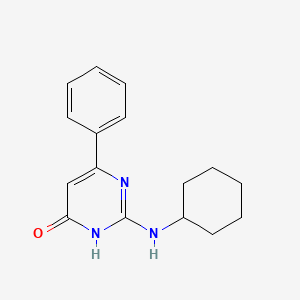![molecular formula C18H25BrN2O3S B11121908 N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide](/img/structure/B11121908.png)
N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
Uniqueness
N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, such as the bromomethanesulfonyl group and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H25BrN2O3S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[[2-(bromomethylsulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H25BrN2O3S/c19-13-25(23,24)21-11-10-14-6-4-5-9-16(14)17(21)12-20-18(22)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,20,22) |
InChI Key |
IANMIIALWVUZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2S(=O)(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B11121850.png)
![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121854.png)
![2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11121856.png)
![2-(4-tert-butylphenoxy)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11121862.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11121867.png)



![N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11121887.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121893.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121905.png)

![2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11121922.png)
